3-(4-methoxyphenyl)-4H-pyrazol-4-one N-(3,5-dimethylphenyl)hydrazone
Description
3-(4-Methoxyphenyl)-4H-pyrazol-4-one N-(3,5-dimethylphenyl)hydrazone is a pyrazolone-derived hydrazone characterized by a pyrazol-4-one core substituted with a 4-methoxyphenyl group at the 3-position and an N-(3,5-dimethylphenyl)hydrazone moiety. Pyrazolone hydrazones are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiproliferative activities, attributed to their ability to act as radical scavengers and modulate molecular interactions via hydrogen bonding and π-stacking . The methoxy and dimethylphenyl substituents in this compound may enhance solubility and steric effects, respectively, influencing its chemical reactivity and biological efficacy.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-8-13(2)10-15(9-12)20-21-17-11-19-22-18(17)14-4-6-16(23-3)7-5-14/h4-11H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRFAYPMWRMIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=NC2=C(NN=C2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-(3,5-dimethylphenyl)hydrazone typically involves the reaction of 3-(4-methoxyphenyl)-4H-pyrazol-4-one with 3,5-dimethylphenylhydrazine. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of hydrochloric acid. The mixture is stirred at reflux temperature for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4H-pyrazol-4-one N-(3,5-dimethylphenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
General Synthetic Route
- Formation of Pyrazole : Start with hydrazine derivatives reacting with appropriate aldehydes or ketones.
- Condensation Reaction : Combine the pyrazole with the hydrazine derivative to form the hydrazone.
- Purification : Use recrystallization or chromatography to purify the final product.
The compound exhibits a range of biological activities, making it a candidate for drug development. Research indicates its potential as an anticancer , anti-inflammatory , and antimicrobial agent.
Anticancer Activity
Recent studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. The following table summarizes some findings regarding its anticancer efficacy:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 49.85 |
| Breast Cancer | MDA-MB-231 | 34.00 |
| Liver Cancer | HepG2 | 28.50 |
| Colorectal Cancer | HCT116 | 45.00 |
These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, highlighting its therapeutic potential in oncology .
Anti-inflammatory Properties
Studies have reported anti-inflammatory activities associated with pyrazole derivatives. For instance, compounds similar to 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-(3,5-dimethylphenyl)hydrazone have shown effectiveness in reducing inflammation markers in vitro .
Applications in Drug Development
Given its promising biological activities, this compound is being investigated for various therapeutic applications:
- Anticancer Drugs : As discussed, its ability to inhibit cancer cell growth positions it as a candidate for anticancer therapies.
- Anti-inflammatory Agents : Its anti-inflammatory properties make it suitable for treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Agents : The structural characteristics of the compound suggest potential efficacy against bacterial and viral infections .
Case Studies
Several studies have explored the synthesis and application of pyrazole derivatives similar to this compound:
-
Anticancer Efficacy Study :
- Researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against multiple cell lines.
- Results indicated significant growth inhibition in breast and liver cancer cells, with IC50 values suggesting potent activity.
-
Anti-inflammatory Mechanism Investigation :
- A study focused on assessing the anti-inflammatory effects through various assays measuring cytokine production.
- Compounds demonstrated a notable reduction in pro-inflammatory cytokines, indicating their potential use in inflammatory disease management.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-(3,5-dimethylphenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on pyrazolone hydrazones significantly alter their physicochemical behavior:
- Steric Hindrance : The 3,5-dimethylphenyl hydrazone moiety creates a sterically crowded environment, which may reduce rotational freedom and enhance conformational rigidity compared to 2,4-dimethylphenyl analogs (e.g., (Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-3-methylpyrazol-5(1H)-one) .
Structural and Crystallographic Analysis
Crystal packing and hydrogen-bonding patterns vary with substituents:
- Target Compound : Predicted to form intermolecular N–H···O hydrogen bonds between the hydrazone NH and pyrazolone carbonyl, similar to the R₂²(8) dimer motifs observed in (Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-3-methylpyrazol-5(1H)-one . The methoxy group may introduce additional weak C–H···O interactions.
- Comparison with Tetrazolyl Derivatives : Complex derivatives like 1,5-dimethyl-4-(tetrazolyl)-pyrazol-3-ones () exhibit extended conjugation and bulky substituents (e.g., coumarin-benzodiazepine), which reduce solubility but enhance thermal stability .
Data Tables
Table 1: Structural and Functional Comparison of Pyrazolone Hydrazones
Biological Activity
The compound 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-(3,5-dimethylphenyl)hydrazone is a derivative of pyrazole that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. This article reviews the biological activity of this specific compound based on various research findings and case studies.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This structure includes a pyrazole ring, a methoxy group, and a hydrazone linkage which are crucial for its biological activity.
1. Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various pyrazole compounds against bacterial strains such as E. coli and Staphylococcus aureus. The results showed that compounds with similar structures to this compound demonstrated effective inhibition of bacterial growth, suggesting potential applications in treating bacterial infections .
2. Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds structurally related to the target compound were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may possess similar anti-inflammatory capabilities.
3. Antitumor Activity
Several studies have explored the antitumor potential of pyrazole derivatives. For example, compounds exhibiting structural similarities were evaluated against various cancer cell lines. Results indicated significant cytotoxic effects, with some compounds achieving IC50 values in low micromolar ranges . This positions the target compound as a candidate for further investigation in cancer therapy.
Table 1: Summary of Biological Activities
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Up to 85% inhibition of TNF-α | |
| Antitumor | IC50 in low micromolar range |
Case Study: Antimicrobial Efficacy
In a specific case study, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity. The study found that compounds closely related to this compound exhibited promising results against multiple pathogens, reinforcing the hypothesis that this class of compounds holds significant therapeutic potential .
Case Study: Anti-inflammatory Mechanism
Another research effort focused on elucidating the mechanism by which pyrazole derivatives exert anti-inflammatory effects. It was demonstrated that these compounds could inhibit the NF-kB signaling pathway, which is pivotal in mediating inflammation . This finding suggests that the target compound may similarly modulate inflammatory responses.
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-(3,5-dimethylphenyl)hydrazone?
The synthesis involves multi-step organic reactions, including condensation of substituted hydrazines with ketones. Key steps include:
- Hydrazone formation : Reacting 3-(4-methoxyphenyl)-4H-pyrazol-4-one with 3,5-dimethylphenylhydrazine under reflux in ethanol or toluene, with precise pH control to avoid side reactions.
- Purification : Recrystallization from hot ethanol or toluene to isolate high-purity crystals, monitored via TLC or HPLC .
- Yield optimization : Maintaining temperatures between 60–80°C and using anhydrous solvents to suppress hydrolysis byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- 1H/13C NMR and HRMS : For verifying molecular structure, functional groups (e.g., methoxy, hydrazone), and purity. Key signals include δ ~8.5 ppm (pyrazole protons) and HRMS peaks matching [M+H]+ .
- X-ray crystallography : Resolves hydrogen bonding (e.g., N–H···O interactions) and molecular conformation. For example, trans configurations of amide bonds and syn-positions of ester groups are detectable via SHELX-refined structures .
- FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers analyze hydrogen bonding patterns and their implications on molecular stability?
- Single-crystal X-ray diffraction : Identifies intermolecular interactions (e.g., centrosymmetric dimers via N–H···O bonds) and packing efficiency. For example, mirror-plane symmetry in the crystal lattice enhances thermal stability .
- DFT calculations : Predict bond angles and energies of hydrogen bonds, correlating with experimental data from crystallography .
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures to assess stability influenced by hydrogen bonding .
Q. What strategies are employed to investigate structure-activity relationships (SAR) in antifungal applications?
- Bioactivity assays : Test against fungal strains (e.g., Botrytis cinerea) using microdilution methods (IC50 determination). The difluoromethyl pyrazole moiety is critical for activity .
- Substituent variation : Modify methoxy or dimethyl groups to assess changes in potency. For example, replacing 3,5-dimethylphenyl with fluorophenyl alters logP and membrane permeability .
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with fungal cytochrome P450 targets, prioritizing compounds with high binding scores .
Q. How do computational docking studies contribute to understanding the compound’s mechanism of action?
- Target identification : Docking against proteins like HIV capsid modulators or fungal enzymes reveals binding pockets. For example, the pyrazole ring forms π-π interactions with aromatic residues .
- Free energy calculations (MM-GBSA) : Quantify binding affinities and validate docking poses against experimental IC50 values .
- Dynamic simulations (MD) : Assess stability of ligand-protein complexes over 100 ns trajectories, identifying key residues for mutagenesis studies .
Q. How can contradictory data regarding biological activity across studies be systematically addressed?
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, anti-inflammatory activity may vary due to macrophage vs. fibroblast models .
- Dose-response validation : Replicate studies with standardized protocols (e.g., MTT assays at 24/48/72 hours) to rule out time-dependent cytotoxicity .
- Structural analogs : Test derivatives (e.g., 3,5-dimethyl vs. 4-fluorophenyl hydrazones) to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
